molecular formula C21H22N4O5 B12898112 N-(1-Nitroacridin-9-yl)glycyl-L-leucine CAS No. 90057-96-8

N-(1-Nitroacridin-9-yl)glycyl-L-leucine

Cat. No.: B12898112
CAS No.: 90057-96-8
M. Wt: 410.4 g/mol
InChI Key: SQJGBNCHYSTCJK-INIZCTEOSA-N
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Description

(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid is a complex organic compound that features an acridine moiety. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription. This can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds include other acridine derivatives such as amsacrine and nitracrine. These compounds also intercalate with DNA and have been studied for their anticancer properties. (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid is unique due to its specific substituents, which may confer different biological activities and selectivity .

Properties

CAS No.

90057-96-8

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-[(1-nitroacridin-9-yl)amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C21H22N4O5/c1-12(2)10-16(21(27)28)24-18(26)11-22-20-13-6-3-4-7-14(13)23-15-8-5-9-17(19(15)20)25(29)30/h3-9,12,16H,10-11H2,1-2H3,(H,22,23)(H,24,26)(H,27,28)/t16-/m0/s1

InChI Key

SQJGBNCHYSTCJK-INIZCTEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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